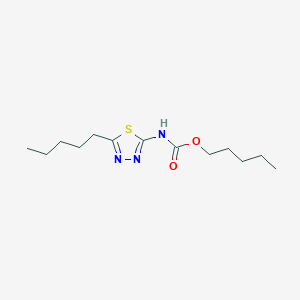
3,4-dihydroxy-N'-(3-methylbenzylidene)benzohydrazide
Descripción general
Descripción
3,4-dihydroxy-N’-(3-methylbenzylidene)benzohydrazide is an organic compound with the molecular formula C15H14N2O3. This compound is characterized by the presence of two hydroxyl groups on the benzene ring and a hydrazide linkage, which is conjugated with a 3-methylbenzylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy-N’-(3-methylbenzylidene)benzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzoic acid hydrazide and 3-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
Reactants: 3,4-dihydroxybenzoic acid hydrazide and 3-methylbenzaldehyde.
Solvent: Ethanol.
Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate).
Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by cooling the reaction mixture, filtering the precipitate, and recrystallizing from ethanol.
Industrial Production Methods
While specific industrial production methods for 3,4-dihydroxy-N’-(3-methylbenzylidene)benzohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dihydroxy-N’-(3-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imine (C=N) bond can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Ether or ester derivatives.
Aplicaciones Científicas De Investigación
3,4-dihydroxy-N’-(3-methylbenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its possible anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific chemical properties.
Mecanismo De Acción
The biological activity of 3,4-dihydroxy-N’-(3-methylbenzylidene)benzohydrazide is thought to be mediated through its interaction with cellular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, while the hydrazide moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dihydroxybenzohydrazide: Lacks the benzylidene moiety, simpler structure.
3-methylbenzylidene benzohydrazide: Lacks the hydroxyl groups, different reactivity.
2,4-dihydroxy-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide: Similar structure but with different substitution pattern.
Uniqueness
3,4-dihydroxy-N’-(3-methylbenzylidene)benzohydrazide is unique due to the presence of both hydroxyl groups and the 3-methylbenzylidene moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse interactions with biological targets and makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
3,4-dihydroxy-N-[(E)-(3-methylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-2-4-11(7-10)9-16-17-15(20)12-5-6-13(18)14(19)8-12/h2-9,18-19H,1H3,(H,17,20)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUZNPSZRIXGLB-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3840901.png)

![3-chloro-N-[(Z)-1-phenylpropylideneamino]benzamide](/img/structure/B3840914.png)
![2-[2-(4-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3840927.png)




![(4Z)-4-[(2-hydroxyphenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one](/img/structure/B3840967.png)


![1-[6-(3-Methylphenoxy)hexyl]imidazole](/img/structure/B3840980.png)
![N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3840982.png)

